molecular formula C9H22NO2PS B1202193 2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid CAS No. 73207-98-4

2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid

Katalognummer: B1202193
CAS-Nummer: 73207-98-4
Molekulargewicht: 239.32 g/mol
InChI-Schlüssel: UOXJNGFFPMOZDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid is a potent organophosphate compound known for its inhibitory effects on acetylcholinesterase, an enzyme crucial for nerve function.

Vorbereitungsmethoden

The synthesis of diisopropylaminoethyl methyl thiolophosphonate typically involves the reaction of diisopropylamine with ethyl methylphosphonothioate. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .

Analyse Chemischer Reaktionen

2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides, which may alter the compound’s toxicity and reactivity.

    Hydrolysis: The compound can hydrolyze to form less toxic products such as ethyl methylphosphonic acid.

Common reagents used in these reactions include oxidizing agents, water, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of organophosphates and their interactions with various reagents.

    Biology: Investigated for its effects on acetylcholinesterase and other enzymes, providing insights into nerve agent toxicity and potential antidotes.

    Medicine: Research into potential therapeutic applications, including the development of treatments for nerve agent poisoning.

    Industry: Utilized in the development of pesticides and other chemical products

Wirkmechanismus

The primary mechanism of action for diisopropylaminoethyl methyl thiolophosphonate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve function. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to overstimulation of nerves and potentially fatal consequences. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning .

Vergleich Mit ähnlichen Verbindungen

2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid is similar to other organophosphate compounds such as:

    VX: Another highly toxic nerve agent with similar inhibitory effects on acetylcholinesterase.

    Sarin: A less stable but equally potent nerve agent.

    Tabun: An older nerve agent with similar mechanisms of action but different chemical properties.

What sets diisopropylaminoethyl methyl thiolophosphonate apart is its specific structure, which influences its stability, solubility, and reactivity compared to these other compounds .

Eigenschaften

CAS-Nummer

73207-98-4

Molekularformel

C9H22NO2PS

Molekulargewicht

239.32 g/mol

IUPAC-Name

2-[di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid

InChI

InChI=1S/C9H22NO2PS/c1-8(2)10(9(3)4)6-7-14-13(5,11)12/h8-9H,6-7H2,1-5H3,(H,11,12)

InChI-Schlüssel

UOXJNGFFPMOZDM-UHFFFAOYSA-N

SMILES

CC(C)N(CCSP(=O)(C)O)C(C)C

Kanonische SMILES

CC(C)N(CCSP(=O)(C)O)C(C)C

Key on ui other cas no.

73207-98-4

Synonyme

compound A4
diisopropylaminoethyl methyl thiolophosphonate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.